molecular formula C11H15NO3 B112942 (3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid CAS No. 72155-50-1

(3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid

Cat. No.: B112942
CAS No.: 72155-50-1
M. Wt: 209.24 g/mol
InChI Key: JAJQQUQHMLWDFB-UWVGGRQHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid is a chiral amino acid derivative with significant importance in various fields of scientific research This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid typically involves stereoselective aldol reactions. One common method includes the use of aldolases, which are enzymes that catalyze the formation of carbon-carbon bonds with high stereoselectivity . These reactions often require specific conditions such as the presence of divalent metal ions (e.g., Zn²⁺) or pyridoxal phosphate (PLP) as cofactors.

Industrial Production Methods: Industrial production of this compound may involve biocatalytic processes using genetically engineered microorganisms. These processes are designed to optimize yield and stereoselectivity, making use of advanced techniques in metabolic engineering and fermentation .

Chemical Reactions Analysis

Types of Reactions: (3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding keto acids.

    Reduction: Reduction reactions can convert it into different amino alcohols.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of the original compound, such as keto acids, amino alcohols, and substituted amino acids .

Scientific Research Applications

(3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context. For example, it may inhibit certain aminotransferases by forming stable complexes with the enzyme, thereby blocking its activity .

Comparison with Similar Compounds

    (3S,4S)-3-Hydroxy-4-methylhexanoic acid: Another chiral amino acid derivative with similar stereochemistry.

    (2S,3S,4S)-2-Carboxy-4-1-methyl-5®-carboxyl-l(Z)-3(E)-hexadienyl pyrrolidine-3-acetic acid: Known for its neurotoxic properties.

Biological Activity

(3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid, commonly referred to as Ahppa, is a non-proteinogenic amino acid that has garnered attention due to its significant biological activities. This compound is structurally related to statine and has been identified in various natural products, including peptides derived from marine organisms. This article explores the biological activity of Ahppa, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Ahppa is characterized by the following structural formula:

C1H1N1O3C2H5\text{C}_1\text{H}_1\text{N}_1\text{O}_3\text{C}_2\text{H}_5

This compound features a hydroxyl group and an amino group that contribute to its biological activity. The presence of the phenyl group enhances its interaction with biological targets.

Inhibition of Proteases

Ahppa has been shown to act as an inhibitor of various proteases, particularly aspartic proteases. For instance, it is a key component in the design of statine-based peptidomimetics that inhibit the main protease (Mpro) of SARS-CoV . The inhibition of Mpro is crucial for preventing viral replication, making Ahppa a potential candidate for antiviral therapies.

Cytotoxic Activity

In studies involving cytotoxicity against cancer cell lines, Ahppa-containing peptides have demonstrated significant activity. For example, tasiamide B, which includes Ahppa, exhibited an IC50 value of 0.8 µM against KB cells (a human cancer cell line), indicating potent cytotoxic effects . This suggests that Ahppa may play a role in developing anticancer agents.

Antimicrobial Properties

Research has also indicated that compounds containing Ahppa can exhibit antimicrobial activity. A study on stictamides A-C revealed that these compounds inhibited matrix metalloproteinase 12 (MMP12) at concentrations as low as 2.3 µM and reduced invasion in human glioma cell lines . This highlights the potential for Ahppa derivatives in treating infections or inflammatory conditions.

Table 1: Summary of Biological Activities of Ahppa Derivatives

CompoundBiological ActivityIC50/Activity LevelReference
Tasiamide BCytotoxicity against KB0.8 µM
Stictamide AMMP12 inhibition2.3 µM
Statine DerivativesProtease inhibitionVaries

Case Study: Antiviral Applications

A recent study synthesized 23 statine-based peptidomimetics to evaluate their ability to inhibit SARS-CoV Mpro activity. The results showed that compounds containing Ahppa significantly reduced viral replication in vitro, demonstrating its potential as an antiviral agent . The assays employed included fluorescent resonance energy transfer (FRET) methods to quantify protease activity.

Case Study: Antimicrobial Efficacy

In another investigation, derivatives of Ahppa were assessed for their antimicrobial properties against various pathogens. The findings indicated that certain modifications to the Ahppa structure could enhance stability and efficacy against resistant strains . This is particularly relevant given the increasing prevalence of antibiotic resistance.

Properties

IUPAC Name

(3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c12-9(10(13)7-11(14)15)6-8-4-2-1-3-5-8/h1-5,9-10,13H,6-7,12H2,(H,14,15)/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAJQQUQHMLWDFB-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(CC(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H]([C@H](CC(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30472170
Record name (3S,4S)-4-AMINO-3-HYDROXY-5-PHENYLPENTANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72155-50-1
Record name (3S,4S)-4-AMINO-3-HYDROXY-5-PHENYLPENTANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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